(+/-)-Pindobind

概要

説明

(+/-)-Pindobind is a chemical compound known for its pharmacological properties It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Pindobind typically involves several steps, starting from commercially available precursors. The process often includes the formation of key intermediates through reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

化学反応の分析

Types of Reactions

(+/-)-Pindobind undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Researchers use (+/-)-Pindobind to investigate its effects on biological systems, including its interactions with proteins and enzymes.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of (+/-)-Pindobind involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

(+/-)-Pindobind can be compared to other compounds with similar structures or pharmacological properties, such as:

Propranolol: A beta-blocker used to treat cardiovascular conditions.

Pindolol: Another beta-blocker with similar therapeutic applications.

Carvedilol: A compound with both beta-blocking and antioxidant properties.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of pharmacological effects and its potential for use in a broader range of applications. Its racemic nature also allows for the study of enantiomer-specific effects, providing valuable insights into the role of chirality in drug action.

生物活性

(+/-)-Pindobind is a compound known for its interaction with serotonin receptors, particularly the 5-HT1A subtype. Its biological activity has been studied in various contexts, including its effects on phagocytosis, anxiety-related behaviors, and neurotransmitter release. This article compiles findings from several studies to provide a comprehensive overview of the biological activity of this compound.

This compound acts primarily as an antagonist at the 5-HT1A receptor. This receptor is implicated in various physiological processes, including mood regulation and anxiety. The compound's antagonistic properties can influence serotonin signaling pathways, thereby affecting behaviors associated with anxiety and neurotransmitter release.

Phagocytosis Enhancement

Research indicates that serotonin can enhance phagocytic activity in mouse peritoneal macrophages through 5-HT1A receptors. Specifically, serotonin and selective agonists like R(+)-8-OH-DPAT increased phagocytosis in a dose-dependent manner, with maximal effects observed at concentrations of . Pindobind was shown to block these effects, suggesting its role as an antagonist in this pathway.

Anxiolytic Effects

In behavioral studies, pindobind demonstrated anxiolytic-like effects in animal models. In the elevated plus-maze test, lower doses of pindobind (0.1-0.5 mg/kg) increased open arm time and reduced risk assessment behaviors indicative of reduced anxiety . However, these effects were less pronounced at higher doses, indicating a potential dose-dependent response.

Neurotransmitter Release Modulation

Studies have shown that pindobind can influence the release of neurotransmitters such as serotonin and norepinephrine. In experiments involving nicotinic receptor activation, pindobind was found to block hyperpolarization induced by serotonin, suggesting that it modulates presynaptic neurotransmitter release mechanisms .

Data Tables

Case Studies

- Phagocytic Activity Study : In vitro studies demonstrated that the addition of serotonin significantly increased the uptake of zymosan particles by macrophages, with pindobind effectively blocking this enhancement when administered concurrently .

- Behavioral Analysis : In a controlled environment using the elevated plus-maze, pindobind administration led to significant behavioral changes in mice indicative of reduced anxiety at lower doses but not at higher doses .

- Neurotransmitter Release Experiment : Pindobind's role in modulating neurotransmitter release was highlighted when it inhibited the hyperpolarizing response induced by nicotinic receptor activation, suggesting its influence on serotonergic signaling pathways .

特性

IUPAC Name |

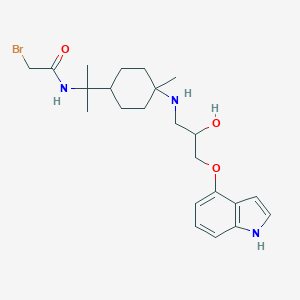

2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWXFIRAISQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910011 | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106469-51-6 | |

| Record name | N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。